1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Description

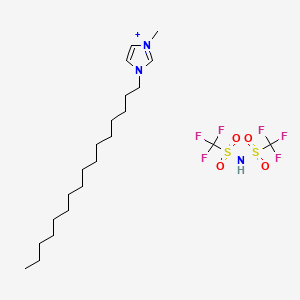

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide (C₁₆MIm-NTf₂) is an imidazolium-based ionic liquid (IL) with a long hexadecyl (C₁₆) chain on the cation and the bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻) anion. Its molecular formula is C₂₂H₃₉F₆N₃O₄S₂, and it has a molecular weight of 587.68 g/mol . Key properties include a melting point of 46°C, a density of 1.17 g/mL at 50°C, and a viscosity of 81.2 cP at the same temperature . The compound is primarily used in advanced separation techniques, polymer synthesis, and as a functional material due to its thermal stability and tunable hydrophobicity.

Properties

Molecular Formula |

C22H40F6N3O4S2+ |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1; |

InChI Key |

UOFFWXREXMUESX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Hexadecyl-3-methylimidazolium Halide

- Reagents: 3-methylimidazole and 1-bromohexadecane (or 1-chlorohexadecane).

- Procedure: The alkylation is typically performed by stirring 3-methylimidazole with the hexadecyl halide under reflux or at elevated temperature in an appropriate solvent (e.g., acetonitrile or neat conditions) for several hours until complete conversion to the imidazolium salt.

- Outcome: The product is a viscous or solid 1-hexadecyl-3-methylimidazolium bromide (or chloride), which can be isolated by filtration or extraction.

Anion Exchange with Lithium Bis(trifluoromethylsulfonyl)imide

- Reagents: 1-hexadecyl-3-methylimidazolium halide and lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]).

- Procedure:

- Dissolve the imidazolium halide salt in deionized water.

- Separately dissolve Li[TFSI] in deionized water.

- Mix the two aqueous solutions to form a biphasic system.

- Stir the mixture overnight at room temperature to allow ion exchange.

- Separate the ionic liquid phase (usually less dense and hydrophobic).

- Wash the ionic liquid phase multiple times with deionized water to remove residual lithium halide salts.

- Confirm halide removal by testing the aqueous phase with silver nitrate solution (absence of precipitate indicates complete halide removal).

- Dry the ionic liquid under vacuum at 60 °C for several days to remove water and obtain the pure 1-hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide.

Purification and Characterization

- The product is typically a colorless to pale yellow viscous liquid or solid depending on the alkyl chain length and purity.

- Purity is confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm the imidazolium cation structure and alkyl chain.

- Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the bis(trifluoromethylsulfonyl)imide anion.

- Elemental Analysis: To verify stoichiometry.

- Conductivity and Thermal Analysis: To assess ionic liquid properties.

Data Table: Typical Preparation Parameters and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 3-methylimidazole + 1-bromohexadecane | 12-24 h | Reflux or 60-80 °C | 80-95 | Solvent: acetonitrile or neat |

| Anion Exchange (Metathesis) | Imidazolium bromide + Li[TFSI] in water (1:1 mol) | Overnight | Room temperature (RT) | 85-90 | Multiple water washes to remove halides |

| Drying | Vacuum drying | 48-96 h | 60 °C | - | Essential for removing residual water |

Research Findings and Analysis

- Ion Exchange Efficiency: The biphasic aqueous metathesis method is highly efficient for replacing halide anions with bis(trifluoromethylsulfonyl)imide, yielding high purity ionic liquids with minimal contamination from lithium salts.

- Purity Assessment: Repeated washing with water and testing with AgNO3 solution ensures complete removal of halide ions, critical for the ionic liquid's electrochemical and physical properties.

- Spectroscopic Confirmation: FTIR and Raman spectroscopy confirm the presence of the bis(trifluoromethylsulfonyl)imide anion, characterized by strong bands corresponding to S=O and C-F stretching vibrations.

- Thermal Properties: The compound exhibits solid-state properties at room temperature due to the long hexadecyl chain, distinguishing it from shorter alkyl chain analogues, which are typically liquids.

- Conductivity: The ionic conductivity is lower than shorter chain ionic liquids due to increased viscosity and solid nature but remains suitable for specialized applications such as solid-phase microextraction and electrochemical devices.

Summary Table of Spectroscopic and Physical Data (Representative)

Chemical Reactions Analysis

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based radicals.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium species.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets. In electrochemical applications, it enhances the electron transfer processes at the electrode surface, leading to improved sensitivity and stability . In drug delivery systems, it forms stable microemulsions that enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Key Structural Differences :

- Chain Length : C₁₆ in C₁₆MIm-NTf₂ vs. ≤C₁₀ in analogs.

- Symmetry : Most analogs are asymmetric (single alkyl chain), while 1,3-dihexylimidazolium NTf₂ is symmetric .

Thermophysical Properties

Table 1: Comparison of Thermal and Physical Properties

*Data at 25°C; †Estimated from trends; ‡Extrapolated from homologous series.

Trends :

- Melting Point : Increases with alkyl chain length (e.g., -4.9°C for C₄ vs. 46°C for C₁₆) due to enhanced van der Waals interactions .

- Viscosity : Rises with chain length; C₁₆MIm-NTf₂ (81.2 cP) is less viscous than [C₁₀C₁mim][NTf₂] (220 cP) due to reduced molecular packing efficiency in longer chains .

- Density : Decreases with longer chains (e.g., 1.43 g/mL for C₄ vs. 1.17 g/mL for C₁₆) .

Extraction Efficiency

- C₁₆MIm-NTf₂: High hydrophobicity improves extraction of non-polar analytes (e.g., PAHs) via hydrophobic interactions. Used in dispersive liquid-liquid microextraction (DLLME) with a reported enrichment factor of 339 .

- [C₄C₁mim][NTf₂] : Moderate hydrophobicity limits use to semi-polar compounds. Lower viscosity (52 cP) enables faster phase separation .

- Benzyl-Functionalized ILs (e.g., [BeMIM][NTf₂]) : Superior π-π interactions enhance extraction of aromatic compounds (e.g., anthracene) but suffer from higher viscosity .

Biological Activity

1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide (HMIM TFSI) is an ionic liquid belonging to the family of imidazolium salts. This compound has garnered interest due to its unique physicochemical properties and potential applications in various fields, including biochemistry, electrochemistry, and materials science. This article explores the biological activity of HMIM TFSI, focusing on its effects on cellular systems, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C22H39F6N3O4S2

- Molecular Weight : 588.7 g/mol

- Melting Point : 49 °C

- Density : 1.243 g/cm³

- Solubility : Highly soluble in polar solvents

Cytotoxicity and Biocompatibility

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 75 |

| 10 | 40 |

The mechanism by which HMIM TFSI exerts its biological effects is not fully understood. However, it is hypothesized that its ionic nature may interact with cellular membranes, disrupting lipid bilayers and leading to increased permeability. This property could be leveraged for drug delivery systems where enhanced membrane penetration is desirable.

Electrochemical Applications

HMIM TFSI has been investigated for its role in electrochemical sensors and devices. Its ability to enhance the sensitivity and stability of modified electrodes has been documented. For instance, the incorporation of HMIM TFSI into carbon paste electrodes significantly improved the detection limits for various analytes, including rutin, a flavonoid with known antioxidant properties.

Case Study 1: Electrochemical Sensing

In a study focused on electrochemical sensing applications, researchers utilized HMIM TFSI as a modifier for carbon paste electrodes to detect rutin levels in biological samples. The results indicated a marked improvement in the electrode's performance due to the ionic liquid's unique properties.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of HMIM TFSI in drug delivery systems. The study found that encapsulating drugs within HMIM TFSI matrices allowed for controlled release profiles and enhanced bioavailability compared to traditional delivery methods.

Toxicological Profile

The toxicological assessment of HMIM TFSI reveals that while it possesses beneficial properties for certain applications, caution is warranted due to its cytotoxic potential at elevated concentrations. Long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Q. How can degradation pathways be assessed to improve long-term stability in electrochemical devices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.